4,6-Dimethoxy-1,3-benzothiazol-2-amine
Overview
Description
“4,6-Dimethoxy-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 65948-18-7 . It has a molecular weight of 210.26 and a linear formula of C9H10N2O2S . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H10N2O2S/c1-12-5-3-4-6 (13-2)8-7 (5)11-9 (10)14-8/h3-4H,1-2H3, (H2,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 210.26 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Enhanced Corrosion Resistance
4,6-Dimethoxy-1,3-benzothiazol-2-amine derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. One study found that certain benzothiazole derivatives, including those similar in structure to this compound, showed high inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Salarvand et al., 2017).
Synthetic Chemistry Applications
This compound plays a role in the synthesis of various chemical structures. For instance, it can be involved in the parallel synthesis of benzoxazoles and benzothiazoles using copper-catalyzed cyclizations, showcasing its versatility in organic synthesis (Evindar & Batey, 2006).
Anticancer Activity
Research has explored the synthesis and in-vitro anticancer activity of benzothiazole derivatives. These studies have prepared novel heterocyclic compounds derived from this compound and its derivatives, demonstrating significant activity against various human cancer cell lines (Waghmare et al., 2013).
Antimicrobial Properties
Benzothiazole derivatives, including those derived from this compound, have been investigated for their antimicrobial properties. Research has shown that certain Schiff bases derived from benzothiazole compounds exhibit strong antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gür et al., 2020).
Material Science Applications
In the field of material science, this compound derivatives have been used in the synthesis of novel materials. For example, studies have reported on the use of benzothiazole derivatives in the development of security inks and stimuli-responsive materials, demonstrating the compound's utility in advanced material applications (Xiao-lin Lu & Xia, 2016).
Safety and Hazards
Properties
IUPAC Name |
4,6-dimethoxy-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-5-3-6(13-2)8-7(4-5)14-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOYBHURRQZAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359224 | |
Record name | 2-Benzothiazolamine, 4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65948-18-7 | |
Record name | 2-Benzothiazolamine, 4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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